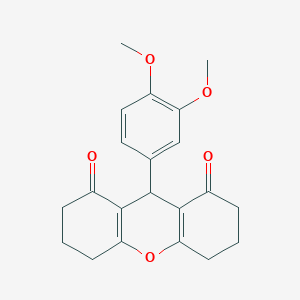

9-(3,4-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

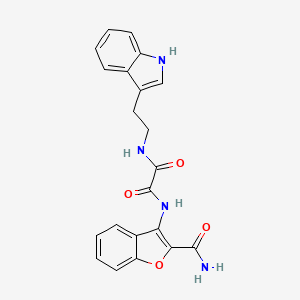

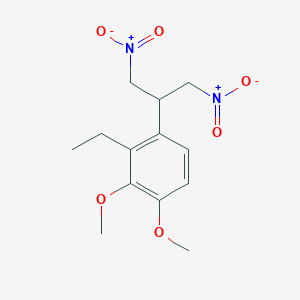

The compound is a complex organic molecule. It likely contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) substituents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For example, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. For similar compounds, reactions may involve the cleavage of bonds, the addition of functional groups, or the rearrangement of existing groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been synthesized through environmentally friendly methods, such as a one-pot reaction in aqueous citric acid, indicating its potential for sustainable production (Navarro, Sierra, & Ochoa‐Puentes, 2016).

- Efficient synthesis methods using functionalized ionic liquids as catalysts and reaction media have been developed. This approach highlights the adaptability of the compound's synthesis to various chemical environments (Ma, Zhou, Zang, Wang, Wang, Li, & Li, 2007).

Antibacterial Activity

- Derivatives of this compound, such as 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, have demonstrated strong antibacterial activity against bacteria like Staphylococcus epidermidis (Retnosari, Rachman, Sutrisno, Sari, Sukarianingsih, & Rukayadi, 2021).

- Some derivatives show good antibacterial and antifungal activities, indicating potential applications in antimicrobial treatments (Angajala, Sunitha, Shankar, Krishna, Lincoln, & Jalapathi, 2017).

Anticancer Properties

- Certain derivatives have displayed promising anti-proliferative properties against various cancer cell lines, suggesting potential in cancer research and therapy (Mulakayala, Murthy, Rambabu, Aeluri, Adepu, Krishna, Reddy, Prasad, Chaitanya, Kumar, Rao, & Pal, 2012).

- A specific derivative has been identified as a potent agent inhibiting the A549 lung cancer cell line, showcasing its therapeutic potential (Sangwan, Saini, Verma, Kumar, Banerjee, & Jain, 2020).

Photophysical Properties

- Investigations into the optical behaviors of xanthenediones have been conducted, exploring their potential use in photophysical applications (Verma, Raghuvanshi, Verma, Dwivedi, & Singh, 2011).

Structural Analysis and Molecular Interactions

- Studies on xanthenedione derivatives provide insights into their molecular structure and interactions, which are crucial for understanding their biological activity and potential pharmaceutical applications (Purushothaman & Thiruvenkatam, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its structure and reactivity, the development of new synthesis methods, or the exploration of its potential uses in areas such as medicine or materials science .

Propriétés

IUPAC Name |

9-(3,4-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-15-10-9-12(11-18(15)25-2)19-20-13(22)5-3-7-16(20)26-17-8-4-6-14(23)21(17)19/h9-11,19H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKHZOZGVFQKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)

![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)